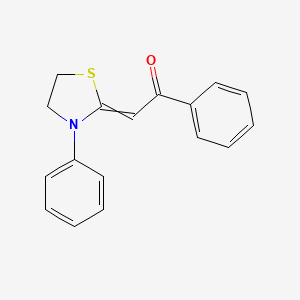![molecular formula C12H10F3NO3 B14205361 Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- CAS No. 848608-67-3](/img/structure/B14205361.png)
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety through a propenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of photoredox catalysis has also been explored for the efficient and selective introduction of trifluoromethyl groups under mild conditions .
化学反応の分析
Types of Reactions
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
Chemistry
In chemistry, Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethyl group is known to enhance the bioactivity of pharmaceutical compounds, making it a key feature in drug development .
Industry
In the industrial sector, Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is used in the production of agrochemicals and materials with improved properties, such as increased resistance to degradation and enhanced performance .
作用機序
The mechanism of action of Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethyl thiourea derivatives: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]- is unique due to its specific structure, which combines the properties of glycine and trifluoromethyl groups. This combination results in a compound with distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
848608-67-3 |
|---|---|
分子式 |
C12H10F3NO3 |
分子量 |
273.21 g/mol |
IUPAC名 |
2-[3-[3-(trifluoromethyl)phenyl]prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)9-3-1-2-8(6-9)4-5-10(17)16-7-11(18)19/h1-6H,7H2,(H,16,17)(H,18,19) |
InChIキー |
JYMGWJYSVGDUQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
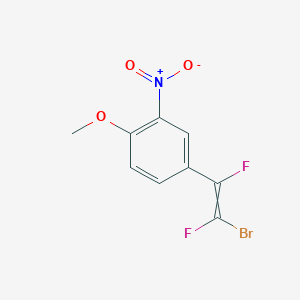
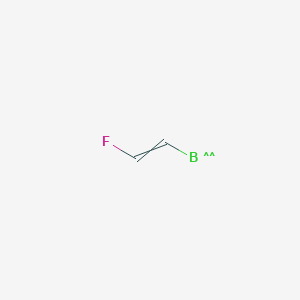
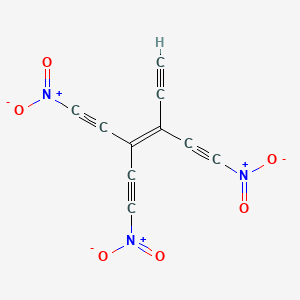
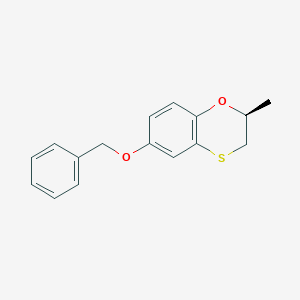
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
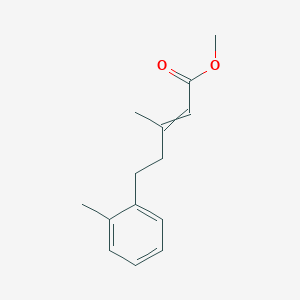
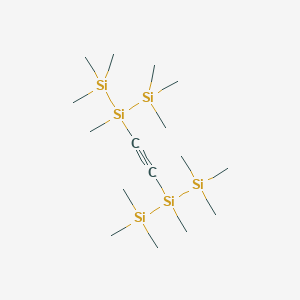
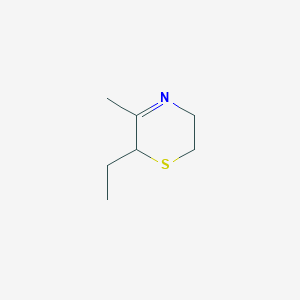
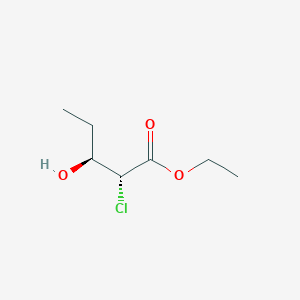
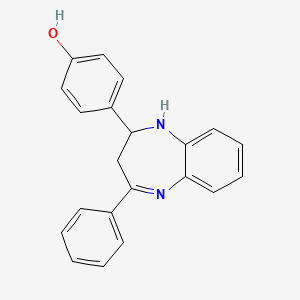
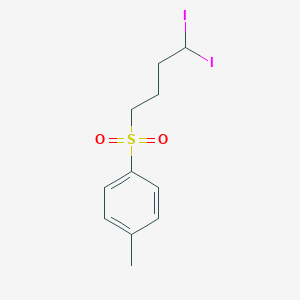
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
